molecular formula C6H14O3 B041559 2,2-Diethoxyethanol CAS No. 621-63-6

2,2-Diethoxyethanol

Cat. No.: B041559
CAS No.: 621-63-6
M. Wt: 134.17 g/mol
InChI Key: IKKUKDZKIIIKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diethoxyethanol is an organic compound with the molecular formula C6H14O3. It is a colorless, transparent liquid that is miscible with water and various organic solvents.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,2-Diethoxyethanol are not well-studied. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of neooxazolomycin, which suggests that it may interact with enzymes involved in antibiotic synthesis .

Cellular Effects

Given its use in the synthesis of antibiotics and enzyme inhibitors, it may have effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it is used in the synthesis of antibiotics and enzyme inhibitors, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its use in the synthesis of antibiotics and enzyme inhibitors, it may have threshold effects and potentially toxic or adverse effects at high doses .

Metabolic Pathways

Given its use in the synthesis of antibiotics and enzyme inhibitors, it may interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

Given its miscibility with water, chloroform, and ethyl acetate, it may be transported and distributed via these solvents .

Subcellular Localization

Given its use in the synthesis of antibiotics and enzyme inhibitors, it may be localized to specific compartments or organelles involved in these processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Diethoxyethanol can be synthesized through several methods. One common method involves the hydrolytic reaction of a compound with inorganic acid to obtain dichloroacetic acid. This is followed by a reaction with caustic alcohol in absolute ethyl alcohol, and subsequent addition of hydrochloric acid ethanol solution. The product is then filtered and distilled to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting haloacetaldehyde diethyl acetal with acetate in an esterification reaction. This method is preferred due to its simplicity, stable reaction conditions, and suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethoxyethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Diethoxyethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,2-Diethoxyethanol is unique due to its dual ethoxy groups, which provide it with distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

2,2-diethoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-3-8-6(5-7)9-4-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKUKDZKIIIKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211155
Record name 2,2-Diethoxyethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-63-6
Record name 2,2-Diethoxyethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Diethoxyethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 621-63-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9255
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Diethoxyethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-diethoxyethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-DIETHOXYETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T6P26VUF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Diethoxyethanol
Reactant of Route 2
2,2-Diethoxyethanol
Reactant of Route 3
2,2-Diethoxyethanol
Reactant of Route 4
Reactant of Route 4
2,2-Diethoxyethanol
Reactant of Route 5
2,2-Diethoxyethanol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,2-Diethoxyethanol
Customer
Q & A

Q1: What is the synthetic route for producing 2,2-Diethoxyethanol as described in the research?

A1: The research paper details a four-step synthesis of this compound from glyoxal []. The process involves:

    Q2: How was the synthesized this compound characterized in the study?

    A2: The researchers confirmed the structure of the synthesized this compound using the following spectroscopic techniques []:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.